Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt
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Overview
Description
Adenosine 5’-monophosphate-d2 (disodium) is a deuterium-labeled derivative of adenosine monophosphate. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays. The incorporation of deuterium atoms enhances the compound’s stability and alters its pharmacokinetic properties, making it a valuable tool in drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-monophosphate-d2 (disodium) typically involves the deuteration of adenosine monophosphate. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate-d2 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate, while reduction could produce deoxyadenosine monophosphate .
Scientific Research Applications
Adenosine 5’-monophosphate-d2 (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nucleotides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of adenosine 5’-monophosphate-d2 (disodium) involves its role as a nucleotide analog. It participates in various biochemical pathways, including the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis by regulating metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within these pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-monophosphate (disodium): The non-deuterated form of the compound, commonly used in similar applications but without the benefits of stable isotope labeling.
Adenosine 5’-diphosphate (disodium): Another nucleotide analog with two phosphate groups, used in studies of energy metabolism and enzyme kinetics.
Adenosine 5’-triphosphate (disodium): A higher-energy nucleotide analog with three phosphate groups, widely used in studies of cellular energy transfer.
Uniqueness
Adenosine 5’-monophosphate-d2 (disodium) is unique due to its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties. This makes it particularly valuable in studies requiring precise tracking and quantification of nucleotides .
Properties
Molecular Formula |
C10H12N5Na2O7P |
---|---|
Molecular Weight |
393.20 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2;; |
InChI Key |
QGXLVXZRPRRCRP-FWHKZIDCSA-L |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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